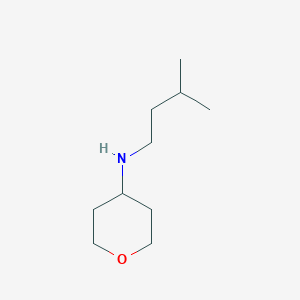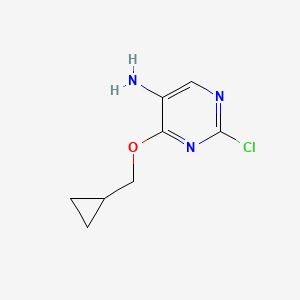
2-ACetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose is a synthetic glycoside that integrates a unique structural configuration. It combines a glucose molecule where an acetamido group replaces the hydroxyl group at the second position, and a galactopyranosyl group is attached at the third position. This compound is significant in various biochemical and industrial applications due to its unique properties and structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose typically involves multiple steps. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetamido group. The galactopyranosyl group is then attached through glycosylation reactions. The final steps involve deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the glycosylation reactions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in cell adhesion and signaling processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets and pathways. It can bind to cell surface receptors, influencing cell signaling and adhesion processes. The compound’s unique structure allows it to interact with various enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-3-O-sulfo-D-glucose: Similar in structure but contains a sulfo group instead of a galactopyranosyl group.
2-Acetamido-2-deoxy-3-O-α-D-galactofuranosyl-β-D-glucopyranose: Contains a galactofuranosyl group instead of a galactopyranosyl group.
Uniqueness
2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose is unique due to its specific glycosylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable in various applications, particularly in the fields of biochemistry and pharmaceuticals .
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(3R,4S,5S,6R)-4-[(2S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(18)15-14(23)12(11(21)8(4-17)25-13(14)22)26-9-2-6(19)10(20)7(3-16)24-9/h6-13,16-17,19-23H,2-4H2,1H3,(H,15,18)/t6-,7-,8-,9+,10-,11+,12+,13?,14-/m1/s1 |
InChI Key |
RFZNTVSXEYBMNP-ZWEACVHHSA-N |
Isomeric SMILES |
CC(=O)N[C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2C[C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1(C(C(C(OC1O)CO)O)OC2CC(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



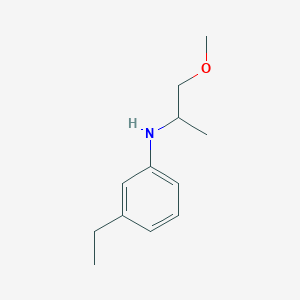
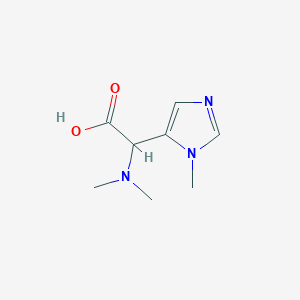
![2-[1-(Hydroxymethyl)cyclobutyl]acetic acid](/img/structure/B13298524.png)
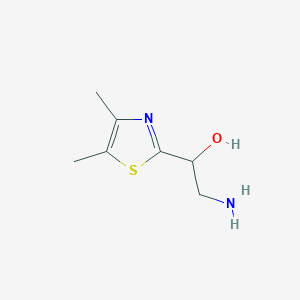

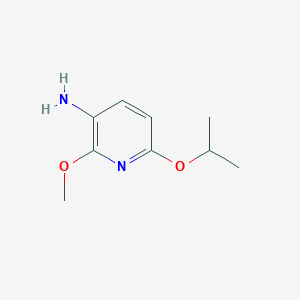
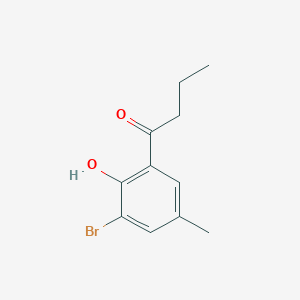

![4-Methyl-3-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13298559.png)
![3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13298560.png)
